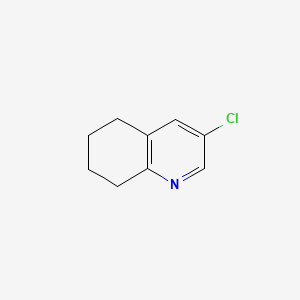

3-Chloro-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNZMIYZHYPRHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Chloro-5,6,7,8-tetrahydroquinoline (CAS 1356542-52-3), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific molecule, this document synthesizes information on the core tetrahydroquinoline scaffold and closely related analogs to offer insights into its potential properties, synthesis, and applications.

Introduction and Core Compound Identification

3-Chloro-5,6,7,8-tetrahydroquinoline is a substituted derivative of tetrahydroquinoline. The tetrahydroquinoline motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3] The introduction of a chlorine atom at the 3-position of the tetrahydroquinoline core is expected to modulate the compound's physicochemical properties and biological interactions.

Confirmed Compound Details:

| Identifier | Value | Source |

| Chemical Name | 3-Chloro-5,6,7,8-tetrahydroquinoline | [4] |

| CAS Number | 1356542-52-3 | [4] |

| Molecular Formula | C9H10ClN | [4] |

| Molecular Weight | 167.64 g/mol | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

Physicochemical Properties: An Inferential Analysis

Comparative Physicochemical Properties:

| Property | 5,6,7,8-Tetrahydroquinoline | Chloroquine (for comparison) | 3-Chloro-5,6,7,8-tetrahydroquinoline (Predicted) |

| Molecular Formula | C9H11N[5] | C18H26ClN3[6] | C9H10ClN |

| Molecular Weight | 133.19 g/mol [5] | 319.87 g/mol [6] | 167.64 g/mol |

| Appearance | Colorless oily liquid[7] | - | Likely a liquid or low-melting solid |

| Boiling Point | 251 °C[7] | 230-235 °C @ 3-4 Torr[6] | Expected to be higher than the parent compound due to increased molecular weight and polarity. |

| Melting Point | 20 °C[7] | 87-92 °C[6] | Likely to be a low-melting solid. |

| Density | 1.0599 g/cm³[7] | - | Expected to be greater than 1 g/cm³. |

Synthesis and Reactivity

The synthesis of 3-Chloro-5,6,7,8-tetrahydroquinoline is not explicitly detailed in the available literature. However, general synthetic strategies for substituted tetrahydroquinolines can be applied.

General Synthetic Approaches to the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is typically synthesized through the hydrogenation of the corresponding quinoline.[7] Other methods include:

-

Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines.[8]

-

Brønsted acid catalysis combined with visible-light induction from 2-aminoenones.[8]

-

Chiral phosphoric acid-catalyzed dehydrative cyclization and asymmetric reduction of 2-aminochalcones.[8]

Caption: General synthetic routes to the tetrahydroquinoline core.

Introduction of the Chlorine Substituent

The chlorine atom at the 3-position can likely be introduced either before or after the formation of the tetrahydroquinoline ring. A plausible route would involve the chlorination of a suitable quinoline precursor followed by reduction of the pyridine ring.

Reactivity

The reactivity of 3-Chloro-5,6,7,8-tetrahydroquinoline will be influenced by the electron-withdrawing nature of the chlorine atom and the presence of the secondary amine in the saturated ring. The aromatic portion of the molecule can undergo further electrophilic substitution, while the N-H group can be alkylated, acylated, or participate in cross-coupling reactions. The chlorine atom itself can potentially be displaced via nucleophilic aromatic substitution, although this is generally less facile than on more electron-deficient aromatic rings.

Potential Applications in Drug Discovery

The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][2]

Established and Potential Therapeutic Areas for Tetrahydroquinoline Derivatives:

-

Anticancer: Many tetrahydroquinoline derivatives have been investigated for their antitumor properties.[2]

-

Antimicrobial: The scaffold has been incorporated into compounds with antibacterial and antifungal activity.[9]

-

Neurological Disorders: Tetrahydroquinolines are found in molecules targeting neurological conditions.[1]

-

Anti-inflammatory: The core structure is present in compounds with anti-inflammatory effects.[2]

-

C5a Receptor Antagonists: Substituted 5,6,7,8-tetrahydroquinolines have been identified as potent C5a receptor antagonists, which are relevant for inflammatory diseases.[10]

The introduction of a chlorine atom can enhance membrane permeability, improve metabolic stability, and provide an additional vector for interaction with biological targets, making 3-Chloro-5,6,7,8-tetrahydroquinoline a compound of interest for screening in various disease models.

Spectroscopic Analysis (Predicted)

While specific spectra for 3-Chloro-5,6,7,8-tetrahydroquinoline are not available, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

-

¹H NMR: The spectrum would show signals for the aromatic protons, with their chemical shifts influenced by the chlorine substituent. The aliphatic protons of the cyclohexene ring would appear as complex multiplets in the upfield region. A broad singlet corresponding to the N-H proton would also be present.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The carbons in the aromatic ring would appear in the downfield region (110-150 ppm), while the aliphatic carbons would be found in the upfield region (20-50 ppm).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 167, with a characteristic M+2 isotope peak at m/z = 169 with an intensity of approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.

Safety and Handling

Specific safety data for 3-Chloro-5,6,7,8-tetrahydroquinoline is not available. However, based on safety data sheets for structurally similar compounds like 4-Chloroquinoline and 5,6,7,8-Tetrahydroquinoline, the following precautions are advised.[11][12][13]

General Safety Precautions:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[11][13] Avoid generating dust if it is a solid.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

In case of contact:

-

Skin: Wash with plenty of water. If irritation occurs, seek medical advice.[11]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

-

Ingestion: Rinse mouth and seek medical attention.[11]

-

-

Fire Fighting: Use dry powder, foam, water spray, or carbon dioxide as extinguishing media.[11]

Hazard Statements for Related Compounds:

-

H315: Causes skin irritation.[11]

-

H319: Causes serious eye irritation.[11]

-

H335: May cause respiratory irritation.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity [pubmed.ncbi.nlm.nih.gov]

- 4. 1356542-52-3|3-Chloro-5,6,7,8-tetrahydroquinoline|BLD Pharm [bldpharm.com]

- 5. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroquinoline

A Note on a Niche Isomer: Navigating the Data Landscape

Direct experimental data for 3-Chloro-5,6,7,8-tetrahydroquinoline is not extensively available in the public domain. This technical guide has been constructed by leveraging data from closely related isomers and general principles of organic chemistry to provide a comprehensive resource for researchers. The information presented herein, particularly regarding synthesis and spectroscopic data, should be considered as a predictive guide.

Introduction: The Tetrahydroquinoline Scaffold in Modern Research

The tetrahydroquinoline core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a versatile scaffold for the development of a wide range of biologically active compounds. The introduction of a chlorine atom onto this framework, as in 3-Chloro-5,6,7,8-tetrahydroquinoline, can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery and the synthesis of novel organic materials. Substituted tetrahydroquinolines have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-parasitic properties.[1]

Physicochemical and Spectroscopic Properties

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₉H₁₀ClN | Based on isomeric structures.[2][3][4] |

| Molecular Weight | 167.64 g/mol | Calculated from the molecular formula.[2][3][4] |

| Appearance | Colorless to pale yellow oil or solid | General observation for similar compounds. |

| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH) | General property of similar organic molecules. |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

Spectroscopic Profile (Predicted)

The following spectroscopic characteristics are predicted for 3-Chloro-5,6,7,8-tetrahydroquinoline based on the analysis of related structures.[5]

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons: Signals are expected in the range of δ 7.0-8.0 ppm. The proton at C2 would likely appear as a singlet, while the proton at C4 would be a singlet or a narrow triplet depending on coupling with the adjacent methylene group.

-

Aliphatic Protons: The four methylene groups (C5, C6, C7, C8) would likely show complex multiplets in the range of δ 1.5-3.0 ppm. The protons on C5 and C8, being adjacent to the aromatic and pyridine rings respectively, would likely be the most deshielded.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Aromatic Carbons: Aromatic and pyridine carbon signals are expected in the range of δ 120-150 ppm. The carbon bearing the chlorine atom (C3) would be significantly affected.

-

Aliphatic Carbons: The four sp³ hybridized carbons of the cyclohexene ring would appear in the upfield region of the spectrum, typically between δ 20-40 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2950 cm⁻¹

-

C=N and C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 167, with a characteristic M+2 peak at m/z 169 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

-

Synthesis and Reaction Pathways

A variety of synthetic routes to the tetrahydroquinoline scaffold have been developed.[6] A plausible approach to 3-Chloro-5,6,7,8-tetrahydroquinoline could involve the cyclization of a suitably substituted aniline derivative or the direct chlorination of 5,6,7,8-tetrahydroquinoline.

Proposed Synthetic Protocol: Electrophilic Chlorination of 5,6,7,8-Tetrahydroquinoline

This protocol is a general method that would likely yield a mixture of chlorinated isomers, requiring chromatographic separation to isolate the desired 3-chloro product.

Materials:

-

5,6,7,8-Tetrahydroquinoline

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the 3-Chloro-5,6,7,8-tetrahydroquinoline isomer.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.

-

Low Temperature: Controls the reactivity of the chlorinating agent and helps to minimize the formation of multiple chlorinated byproducts.

-

N-Chlorosuccinimide (NCS): A mild and effective electrophilic chlorinating agent for aromatic systems.

-

Chromatographic Separation: Necessary to isolate the desired regioisomer from other chlorinated products.

Applications in Research and Drug Development

The tetrahydroquinoline scaffold is a cornerstone in the development of new therapeutic agents.[1] While specific applications of the 3-chloro isomer are not documented, related chloro-substituted tetrahydroquinolines have been investigated for a variety of pharmacological activities.

-

Anticancer Agents: The tetrahydroquinoline framework is present in several natural and synthetic compounds with demonstrated antitumor properties.[1]

-

Anti-inflammatory Agents: Certain substituted 5,6,7,8-tetrahydroquinolines have shown potent anti-inflammatory activity in preclinical models.[7]

-

Neurological Disorders: The unique three-dimensional shape of tetrahydroisoquinolines, a related class of compounds, makes them valuable for targeting receptors in the central nervous system.[4]

The introduction of a chlorine atom at the 3-position could influence the molecule's interaction with biological targets and its metabolic fate, making it an interesting candidate for screening in various biological assays.

Safety and Handling

Halogenated aromatic compounds require careful handling due to their potential toxicity.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

3-Chloro-5,6,7,8-tetrahydroquinoline represents a potentially valuable, yet underexplored, building block in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its potential applications based on the broader class of substituted tetrahydroquinolines. Further experimental investigation is necessary to fully characterize this specific isomer and unlock its potential in various scientific disciplines.

Visualizations

Caption: Chemical Structure of 3-Chloro-5,6,7,8-tetrahydroquinoline.

Caption: Proposed Synthesis of 3-Chloro-5,6,7,8-tetrahydroquinoline.

References

- Saleh, G. A., & Master, H. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1334-1346.

-

Wikipedia contributors. (2023, December 28). Substituted tetrahydroisoquinoline. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

- Romero Bohórquez, A. R., et al. (2021). N-Substituted tetrahydroquinolines with outstanding biological activity.

- Singh, H., & Kumar, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 522-544.

-

American Elements. (n.d.). 4-Chloro-5,6,7,8-tetrahydroquinoline. Retrieved February 20, 2026, from [Link]

- Al-Amiery, A. A., et al. (2022).

- Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481.

- BenchChem. (2025). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol.

- Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907.

- Lee, J. H., et al. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances, 10(23), 13537-13544.

- Shestakova, A. K., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2195.

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved February 20, 2026, from [Link]

- Mary, Y. S., et al. (2025). Synthesis, Crystal Structure, Spectroscopic Characterization, and Computational Insights into a 5,6,7,8‐Tetrahydroisoquinoline Derivative with Naphthyl Substituent. ChemistrySelect, 10(48).

-

PubChemLite. (n.d.). 7-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (C12H16ClN). Retrieved February 20, 2026, from [Link]

- Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(44), 6961-6970.

- Wang, C., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 778897.

- Fisher Scientific. (2012, April 19).

- PENTA. (2025, May 13).

- Peng, J., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524-541.

- U.S. Environmental Protection Agency. (2000). Toxicological Review of Quinoline (CAS No. 91-22-5).

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. americanelements.com [americanelements.com]

- 3. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 7. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline CAS 91-22-5 | 802407 [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to 3-chloro-5,6,7,8-tetrahydroquinoline: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-5,6,7,8-tetrahydroquinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its chemical structure, a proposed synthetic route, in-depth analytical characterization, and a discussion of its potential reactivity and biological significance.

Introduction to the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral effects.[1][2] The versatility of the tetrahydroquinoline ring system, coupled with the ability to introduce a variety of substituents, makes it a highly attractive starting point for the development of novel therapeutic agents. The introduction of a chlorine atom at the 3-position of the 5,6,7,8-tetrahydroquinoline core is anticipated to modulate the electronic properties and biological activity of the parent molecule, making it a target of interest for further investigation.

Chemical Structure and Properties

3-chloro-5,6,7,8-tetrahydroquinoline is a derivative of quinoline in which the benzene ring has been fully hydrogenated. The presence of the chlorine atom, an electron-withdrawing group, on the pyridine ring is expected to influence the molecule's reactivity and physicochemical properties.

| Property | Value |

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.64 g/mol |

| IUPAC Name | 3-chloro-5,6,7,8-tetrahydroquinoline |

| Canonical SMILES | C1CC2=C(C=C(C=N2)Cl)CC1 |

Synthesis of 3-chloro-5,6,7,8-tetrahydroquinoline

A direct and specific synthesis for 3-chloro-5,6,7,8-tetrahydroquinoline is not prominently reported in the literature. However, a highly plausible and efficient route involves the selective hydrogenation of the benzene ring of 3-chloroquinoline. Several modern catalytic systems have demonstrated the ability to selectively reduce the carbocyclic ring of quinolines while tolerating sensitive functional groups like halogens.[3][4]

A proposed synthetic pathway is the catalytic hydrogenation of 3-chloroquinoline. This method is advantageous as it starts from a readily available precursor and can be achieved with high selectivity using appropriate catalysts.

Experimental Protocol: Catalytic Hydrogenation of 3-Chloroquinoline

This protocol is based on established methods for the selective hydrogenation of substituted quinolines.[5]

Materials:

-

3-Chloroquinoline

-

Palladium on carbon (5% Pd/C) or a suitable iron-based catalyst[3]

-

Ethanol or acetic acid (solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for hydrogenation reactions (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

-

In a hydrogenation vessel, dissolve 3-chloroquinoline in a suitable solvent like ethanol or acetic acid.

-

Carefully add a catalytic amount of 5% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (nitrogen or argon) to remove any air.

-

Introduce hydrogen gas into the vessel, typically to a pressure of 1-4 atmospheres.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed, as indicated by a cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of celite.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-chloro-5,6,7,8-tetrahydroquinoline by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of the target molecule. The predicted chemical shifts are based on the analysis of similar substituted tetrahydroquinolines.[6][7]

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons: Two singlets or doublets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons at the C2 and C4 positions of the pyridine ring.

-

Aliphatic Protons: Multiplets corresponding to the four methylene groups of the tetrahydro- portion of the molecule are expected in the upfield region (δ 1.5-3.0 ppm). The protons on the carbons adjacent to the aromatic ring (C5 and C8) will likely appear at a lower field than those at C6 and C7.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons: Signals for the carbons of the pyridine ring are expected in the downfield region (δ 120-160 ppm). The carbon bearing the chlorine atom (C3) will be significantly influenced.

-

Aliphatic Carbons: Four signals corresponding to the methylene carbons (C5, C6, C7, C8) are expected in the upfield region (δ 20-40 ppm).

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H-2 | 8.0 - 8.4 | 148 - 152 |

| C-3 | - | 128 - 132 |

| H-4 | 7.2 - 7.6 | 120 - 124 |

| C-4a | - | 145 - 149 |

| H-5 | 2.7 - 3.0 (m) | 28 - 32 |

| H-6 | 1.8 - 2.1 (m) | 22 - 26 |

| H-7 | 1.8 - 2.1 (m) | 22 - 26 |

| H-8 | 2.5 - 2.8 (m) | 25 - 29 |

| C-8a | - | 125 - 129 |

Mass Spectrometry (MS)

The mass spectrum of 3-chloro-5,6,7,8-tetrahydroquinoline is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom. The molecular ion peak (M⁺) and the (M+2)⁺ peak should have a relative intensity ratio of approximately 3:1.[8] The fragmentation pattern is likely to involve the loss of a chlorine radical, as well as fragmentation of the saturated ring.[9]

Expected Fragmentation:

-

M⁺: m/z = 167

-

(M+2)⁺: m/z = 169

-

(M-Cl)⁺: m/z = 132

-

Other fragments resulting from the loss of ethylene from the saturated ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.[10]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Strong |

| C=C (aromatic) | 1500 - 1600 | Medium |

| C-N (aromatic) | 1300 - 1400 | Medium |

| C-Cl | 700 - 850 | Strong |

Reactivity and Potential for Further Functionalization

The chemical reactivity of 3-chloro-5,6,7,8-tetrahydroquinoline is dictated by the interplay of the electron-rich saturated carbocyclic ring and the electron-deficient chlorinated pyridine ring.

Reactivity of the Pyridine Ring: The chlorine atom at the 3-position makes this site susceptible to nucleophilic aromatic substitution, although it is generally less reactive than chloro-substituents at the 2- or 4-positions.[3] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, to generate a library of substituted tetrahydroquinolines.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[3] This enables the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position, providing access to a wide range of derivatives.

Potential Applications in Drug Discovery and Materials Science

While specific biological activities of 3-chloro-5,6,7,8-tetrahydroquinoline have not been extensively reported, the broader class of substituted tetrahydroquinolines has shown significant promise in several therapeutic areas.[11][12]

Potential as a Scaffold in Medicinal Chemistry:

-

Anticancer Agents: Many tetrahydroquinoline derivatives exhibit cytotoxic activity against various cancer cell lines.[4]

-

Antimicrobial Agents: The tetrahydroquinoline scaffold is found in compounds with antibacterial and antifungal properties.[13]

-

Neuroprotective Agents: Certain derivatives have shown potential in models of neurodegenerative diseases.[2]

The presence of the chlorine atom provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of biological activity. In silico docking studies could be employed to predict the binding of 3-chloro-5,6,7,8-tetrahydroquinoline and its derivatives to various biological targets.[14][15]

Applications in Materials Science: The quinoline ring system is also of interest in materials science for its electronic and photophysical properties. Functionalized tetrahydroquinolines could be explored as building blocks for organic light-emitting diodes (OLEDs), sensors, or other advanced materials.

Conclusion

3-chloro-5,6,7,8-tetrahydroquinoline represents a valuable, yet underexplored, chemical entity. Its synthesis is achievable through established catalytic hydrogenation methods. While detailed experimental data is sparse, its spectroscopic and reactive properties can be reliably predicted based on analogous structures. The strategic placement of a chlorine atom on the versatile tetrahydroquinoline scaffold presents numerous opportunities for further functionalization, making it a promising building block for the discovery of new therapeutic agents and advanced materials. This guide provides a foundational understanding to encourage and facilitate further research into this intriguing molecule.

References

-

A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. PMC. [Link]

-

Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Wiley Online Library. [Link]

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]

-

Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Taylor & Francis Online. [Link]

-

View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology. [Link]

-

Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]

-

New tetrahydroquinoline derivatives with anticancer activity: design, synthesis and biological evaluation. Research Square. [Link]

-

IN SILICO PREDICTION AND MOLECULAR DOCKING STUDIES OF BIOLOGICAL ACTIVITY OF HYDROACRIDINE (QUINOLINE) DERIVATIVES. Ukrainian Chemistry Journal. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

5,6,7,8-Tetrahydroquinoline. PubChem. [Link]

-

Mass spectra of tetrahydroquinolines. Canadian Science Publishing. [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

-

Infrared Irradiation Synthesis of Substituted 5-Oxo-1, 2, 3, 4, 5, 6, 7, 8-octahydroquinoline Derivatives under Solvent-free C. Semantic Scholar. [Link]

-

Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook. [Link]

-

3-Chloro-7-methoxy-6-tricyanovinyl-1,2-dihydro-2,2,4-trimethylquinoline - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

-

Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. ACS Publications. [Link]

-

Chloro pattern in Mass Spectrometry. YouTube. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

-

Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. PMC. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 5. benchchem.com [benchchem.com]

- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. chem.pku.edu.cn [chem.pku.edu.cn]

- 14. ucj.org.ua [ucj.org.ua]

- 15. researchgate.net [researchgate.net]

3-Chloro-5,6,7,8-tetrahydroquinoline vs 3-chloroquinoline structure

Topic: Comparative Structural & Functional Analysis: 3-Chloro-5,6,7,8-tetrahydroquinoline vs. 3-Chloroquinoline Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary: The Saturation Shift in Heterocyclic Design

In modern drug discovery, the transition from fully aromatic scaffolds to partially saturated systems represents a strategic "escape from flatland." This guide provides a rigorous technical comparison between 3-chloroquinoline (3-CQ) and its partially saturated analog, 3-chloro-5,6,7,8-tetrahydroquinoline (3-Cl-THQ) .

While 3-CQ offers a rigid, planar template for

Part 1: Structural & Electronic Profiling

The fundamental difference lies in the fusion of the pyridine ring. In 3-CQ, the pyridine is fused to a benzene ring; in 3-Cl-THQ, it is fused to a cyclohexane ring. This substitution drives significant physicochemical divergence.

1.1 Conformational Analysis

-

3-Chloroquinoline (3-CQ):

-

Geometry: Planar (

symmetry). -

Electronic State:

-deficient pyridine ring fused to a

-

-

3-Chloro-5,6,7,8-tetrahydroquinoline (3-Cl-THQ):

-

Geometry: The pyridine ring remains planar, but the fused cyclohexene ring adopts a "half-chair" or "sofa" conformation . This puckering breaks the molecular planarity, increasing the entropy of binding but improving solubility.

-

Electronic State: The alkyl groups at C5 and C8 exert a positive inductive effect (

) on the pyridine ring.

-

1.2 Basicity (

) and Lipophilicity

The saturation of the carbocyclic ring significantly enhances the basicity of the pyridine nitrogen.

| Property | 3-Chloroquinoline (3-CQ) | 3-Chloro-5,6,7,8-THQ | Mechanistic Rationale |

| Basicity ( | ~2.5 – 3.0 | ~4.5 – 5.2 | The alkyl group in THQ is electron-donating ( |

| LogP (Lipophilicity) | ~2.8 | ~2.4 | Disruption of planarity and increased polarity of the N-center in THQ lowers LogP slightly, improving aqueous solubility. |

| H-Bond Acceptor | Weak | Moderate | Higher electron density on N (THQ) makes it a better H-bond acceptor. |

| Topological Polar Surface Area | ~12.9 | ~12.9 | Similar static TPSA, but effective solvation differs due to steric bulk of the methylene protons in THQ. |

1.3 Visualization: Structural Divergence

Figure 1: Comparative structural and functional attributes. Note the shift in metabolic liability from N-oxidation (aromatic) to Benzylic oxidation (saturated).

Part 2: Synthetic Pathways

Synthesizing these cores requires distinct strategies. While 3-CQ is often accessed via ring functionalization, 3-Cl-THQ is best approached via de novo ring construction to ensure regiochemical fidelity.

2.1 Synthesis of 3-Chloro-5,6,7,8-tetrahydroquinoline

Method: The Vilsmeier-Haack Cyclization allows for the construction of the pyridine ring from a cyclohexanone precursor. This is superior to direct chlorination of THQ, which can be non-selective.

-

Concept: Reaction of cyclohexanone with Vilsmeier reagent (

) generates a

Protocol 1: De Novo Assembly of 3-Cl-THQ

-

Reagents: Cyclohexanone (1.0 eq),

(2.5 eq), DMF (3.0 eq), -

Step A: Formylation/Chlorination

-

Cool DMF to 0°C under

. Dropwise add -

Add Cyclohexanone dropwise.

-

Heat to 70°C for 3 hours. The intermediate formed is 2-chloro-1-formyl-cyclohexene .

-

-

Step B: Annulation

-

Pour the reaction mixture into ice water.

-

Add

(or aqueous -

Mechanism:[2][3][4][5] The ammonia displaces the vinyl chloride and condenses with the aldehyde, followed by aromatization.

-

Note: This typically yields the 3-chloro derivative directly due to the positioning of the formyl group and the leaving group (Cl) in the intermediate.

-

2.2 Synthesis of 3-Chloroquinoline

Method: Direct chlorination is often messy. The Friedländer Condensation or Vilsmeier-Haack on Acetanilides are preferred for substituted quinolines. However, for the specific 3-chloro isomer, the reaction of Indole with carbenes or chlorination of quinoline under acidic conditions are standard.

Protocol 2: Chlorination of Quinoline (Electrophilic Substitution)

-

Reagents: Quinoline, Sulfuryl Chloride (

), or -

Challenge: Electrophilic substitution on quinoline occurs at C5/C8 (benzene ring). To get C3 (pyridine ring), one must proceed via an addition-elimination mechanism or use the 3-amino-quinoline (Sandmeyer reaction) route for high purity.

Protocol 3: The "Self-Validating" Sandmeyer Route (High Purity)

-

Start: 3-Aminoquinoline (commercially available or from 3-nitroquinoline).

-

Diazotization: Dissolve amine in

. Cool to 0°C. Add -

Substitution: Add the diazonium solution to a solution of

in conc. -

Workup: Basify with

, extract with DCM. -

Result: Pure 3-Chloroquinoline.

2.3 Visualization: Synthetic Workflow

Figure 2: Divergent synthetic strategies. The THQ route utilizes a constructive annulation, while the Quinoline route relies on functional group manipulation.

Part 3: Medicinal Chemistry Implications

3.1 Metabolic Stability (The "Soft Spot")

-

3-CQ: The primary metabolic clearance pathway is N-oxidation or hydroxylation at the electron-rich C5/C8 positions on the benzene ring.

-

3-Cl-THQ: The saturated ring introduces benzylic carbons (C5 and C8) . These are highly susceptible to CYP450-mediated hydroxylation (benzylic oxidation).

-

Mitigation Strategy: If half-life (

) is too short, medicinal chemists often introduce gem-dimethyl groups or fluorine at C5/C8 to block this metabolic hotspot.

-

3.2 Solubility & Binding (

)

The 3-Cl-THQ core aligns with the "Escape from Flatland" theory (Lovering et al.). Increasing the fraction of

-

Improved Solubility: The puckered ring disrupts crystal lattice energy more effectively than the flat 3-CQ.

-

Vectorial Complexity: The 3D shape allows for more specific binding in chiral protein pockets compared to the planar 3-CQ.

Part 4: References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[2] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis. Link

-

Koubachi, J., et al. (2009). "Synthesis of functionalized quinolines and tetrahydroquinolines via Vilsmeier–Haack reaction." Tetrahedron Letters. (Demonstrates the cyclization logic).

-

PubChem Compound Summary: 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Link

-

Williams, R. (2022). "pKa Data Compiled." Organic Chemistry Data. (Source for comparative pyridine/quinoline basicity trends). Link

Sources

The Strategic Utility of 3-Chloro-5,6,7,8-Tetrahydroquinoline in Modern Drug Design

Topic: Medicinal Chemistry Applications of 3-Chloro-5,6,7,8-Tetrahydroquinoline Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: Beyond the Quinoline Scaffold

In the optimization of lead compounds, the transition from a planar, fully aromatic quinoline to a 5,6,7,8-tetrahydroquinoline (5,6,7,8-THQ) core represents a critical tactic in managing physicochemical properties. While quinoline is a "flatland" structure often plagued by poor solubility and metabolic liability, the 5,6,7,8-THQ scaffold introduces saturation (Fsp³) and conformational flexibility while retaining the critical hydrogen-bond acceptor capabilities of the pyridine nitrogen.

The 3-chloro-5,6,7,8-tetrahydroquinoline derivative (CAS: 113160-84-2) is particularly valuable. The C3-chlorine atom serves a dual purpose:

-

Electronic Modulation: It lowers the pKa of the pyridine nitrogen, modulating basicity and permeability.

-

Synthetic Handle: It acts as a pre-installed "warhead" for palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the structural advantages, synthetic manipulation, and therapeutic applications of this privileged building block.[1]

Structural & Physicochemical Analysis

The "Saturated Ring" Effect

Replacing a benzene ring with a cyclohexene ring (as in 5,6,7,8-THQ) significantly alters the molecular vector.

| Property | Quinoline (Parent) | 5,6,7,8-Tetrahydroquinoline | Impact on Drug Design |

| Topology | Planar (2D) | Puckered Cyclohexene Ring (3D) | Increases solubility; disrupts crystal packing; improves selectivity by filling hydrophobic pockets. |

| Basicity (pKa) | ~4.9 | ~6.8 (Alkyl-substituted pyridine) | 5,6,7,8-THQ is more basic due to the electron-donating alkyl ring. However , the 3-Cl withdraws density, re-lowering pKa to ~3.5–4.0, reducing lysosomal trapping. |

| Lipophilicity | High (Aromatic stacking) | Moderate (Aliphatic character) | The saturated ring reduces |

| Metabolism | Prone to P450 oxidation (epoxidation) | Prone to benzylic oxidation | The C5 and C8 positions are metabolic soft spots, often blocked by gem-dimethyl or fluorine substitution in advanced leads. |

Pharmacophore Mapping

The 3-chloro-5,6,7,8-THQ core offers three distinct interaction vectors:

-

N1 (Pyridine Nitrogen): H-bond acceptor (e.g., Kinase hinge binder).

-

C3-Cl (Halogen): Hydrophobic contact or synthetic exit vector.

-

C5-C8 (Saturated Ring): Van der Waals interactions in lipophilic pockets.

Figure 1: Pharmacophore vectors of the 3-chloro-5,6,7,8-tetrahydroquinoline scaffold.

Synthetic Access & Functionalization

While the core can be synthesized de novo (e.g., via Vilsmeier-Haack cyclization of cyclohexanones), medicinal chemists primarily utilize the 3-chloro derivative as a starting material for library expansion.

Protocol: Buchwald-Hartwig Amination

The most common application is coupling the 3-Cl core with amines to generate GPCR ligands (e.g., C5a antagonists). Chloropyridines are generally less reactive than bromopyridines, requiring specialized ligands.

Target Reaction: Coupling 3-chloro-5,6,7,8-THQ with a secondary amine (e.g., morpholine or substituted aniline).

Reagents & Conditions:

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) -

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or BrettPhos (for primary amines).

-

Base:

or -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon, add 3-chloro-5,6,7,8-tetrahydroquinoline (1.0 equiv), Amine (1.2 equiv),

(2 mol%), Xantphos (4 mol%), and -

Solvate: Add anhydrous 1,4-dioxane (

concentration relative to halide). -

Degas: Sparge with Argon for 5 minutes. Seal the vial.

-

React: Heat to 100°C for 12–18 hours (conventional) or 120°C for 1 hour (microwave).

-

Workup: Filter through a Celite pad, washing with EtOAc. Concentrate in vacuo.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Why Xantphos? The large bite angle of Xantphos promotes the reductive elimination step, which is often the rate-determining step for electron-rich aryl chlorides.

Protocol: Suzuki-Miyaura Coupling

Used to extend the carbon skeleton (e.g., biaryl systems for mGluR5 modulation).

-

Catalyst System:

is robust for this substrate. -

Base:

(aqueous). -

Solvent: DME/Water (3:1).

-

Temperature: 80–90°C.

Medicinal Chemistry Case Studies

Case Study A: mGluR5 Negative Allosteric Modulators (NAMs)

The metabotropic glutamate receptor 5 (mGluR5) is a target for anxiety and Fragile X syndrome. The allosteric binding pocket is highly lipophilic.

-

Role of Scaffold: The 5,6,7,8-THQ core serves as a restricted bioisostere of the diphenylacetylene moiety often found in early mGluR5 modulators (like MPEP).

-

Mechanism: The saturated ring allows the molecule to adopt a non-planar conformation that fits the "narrow" allosteric site better than the fully aromatic quinoline, improving selectivity against mGluR1.

-

Key Modification: The 3-position is coupled to an alkyne or aryl group (via Sonogashira or Suzuki) to extend into the deep hydrophobic pocket.

Case Study B: C5a Receptor Antagonists

The complement C5a receptor is implicated in inflammatory diseases.

-

Discovery: Researchers identified that replacing the quinoline core of early antagonists with 5,6,7,8-tetrahydroquinoline maintained potency while significantly improving metabolic stability.

-

Application: The 3-chloro group was displaced by bulky anilines. The resulting 3-amino-5,6,7,8-THQ derivatives showed high affinity (

) and improved oral bioavailability compared to their quinoline precursors due to the lower LogD and reduced planarity.

Figure 2: Synthetic divergence from the 3-chloro-5,6,7,8-tetrahydroquinoline core to bioactive leads.

References

-

Bioisosterism in Drug Design

-

Wermuth, C. G. (2008).[3] The Practice of Medicinal Chemistry. Academic Press. (Context: Tetrahydroquinoline as a bioisostere for quinoline/naphthalene).

-

-

C5a Receptor Antagonists

-

mGluR5 Modulation

-

Gasparini, F., et al. (1999).[4] 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. (Context: Establishes the pharmacophore which THQ derivatives mimic).

-

-

Synthetic Protocols (Buchwald-Hartwig)

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

-

-

Tetrahydroquinoline Synthesis

-

Sridharan, V., et al. (2011).[1] Tetrahydroquinolines: Synthesis and Reactivity. Chemical Reviews, 111(11), 7157–7259.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]

3-Chloro-5,6,7,8-tetrahydroquinoline solubility in DMSO and methanol

An In-depth Technical Guide to the Solubility of 3-Chloro-5,6,7,8-tetrahydroquinoline in DMSO and Methanol

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, the tetrahydroquinoline scaffold is a privileged structure, serving as the foundation for numerous bioactive agents.[1] Its derivatives, such as 3-Chloro-5,6,7,8-tetrahydroquinoline, are of significant interest as building blocks for novel therapeutics. A fundamental yet critical parameter that dictates the utility of such compounds in early-stage discovery is their solubility. Poor solubility can hinder reliable screening, formulation, and ultimately, bioavailability, making a thorough understanding of a compound's behavior in various solvents paramount.[2]

This technical guide provides a detailed examination of the solubility of 3-Chloro-5,6,7,8-tetrahydroquinoline in two common and functionally distinct laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of both polar and non-polar compounds, making it the standard for compound library storage.[2][3] Methanol, a polar protic solvent, is frequently used in synthesis, purification, and analytical procedures.[4]

This document moves beyond a simple data sheet, offering a mechanistic exploration of the intermolecular forces at play, providing field-proven experimental protocols for accurate solubility determination, and presenting a comparative analysis to guide solvent selection in a research and development setting.

Physicochemical Profile of 3-Chloro-5,6,7,8-tetrahydroquinoline

The solubility of a molecule is intrinsically linked to its structure. The key structural features of 3-Chloro-5,6,7,8-tetrahydroquinoline are:

-

The Tetrahydroquinoline Core: A bicyclic system where a pyridine ring is fused to a cyclohexane ring. The aromatic pyridine portion introduces polarity and a basic nitrogen atom, which can act as a hydrogen bond acceptor.[5] The saturated cyclohexane portion is nonpolar and contributes to the molecule's lipophilicity.

-

The Chlorine Substituent: Located on the pyridine ring, the electronegative chlorine atom introduces a dipole moment, slightly increasing the molecule's overall polarity.

-

The Secondary Amine: The nitrogen within the saturated portion of the ring system is a key site for potential hydrogen bonding.

These features create a molecule with mixed polarity, suggesting it will require solvents capable of engaging in multiple types of intermolecular interactions for effective solvation.

| Property | Value |

| Chemical Formula | C₉H₁₀ClN |

| Molecular Weight | 167.63 g/mol |

| IUPAC Name | 3-chloro-5,6,7,8-tetrahydroquinoline |

| Structure | (Inferred from name) |

(Note: Data is based on the chemical structure and standard atomic weights.)[6][7]

Solubility in Dimethyl Sulfoxide (DMSO)

Mechanistic Rationale for Solubility

DMSO ( (CH₃)₂SO ) is a highly polar aprotic solvent with a strong dipole moment and is an exceptional hydrogen bond acceptor via its sulfoxide oxygen. Given the structure of 3-Chloro-5,6,7,8-tetrahydroquinoline, a high degree of solubility is anticipated. The primary intermolecular forces facilitating dissolution are:

-

Dipole-Dipole Interactions: The strong dipole of the DMSO sulfoxide group will interact favorably with the dipoles arising from the C-Cl bond and the pyridine ring of the solute.

-

Hydrogen Bonding: While DMSO cannot donate a hydrogen bond, its oxygen atom is a potent acceptor. It can form a hydrogen bond with the N-H group of the tetrahydroquinoline ring.

-

Dispersion Forces: The methyl groups of DMSO and the aliphatic ring of the solute will interact via London dispersion forces.

The ability of DMSO to engage in these multiple interaction types makes it an excellent solvent for compounds of mixed polarity.[8][9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "excess solid" or shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[2] It measures the concentration of a saturated solution in equilibrium with the solid drug.

1. Materials and Reagents:

-

3-Chloro-5,6,7,8-tetrahydroquinoline (solid, >98% purity)

-

Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%)

-

Glass vials (e.g., 2 mL) with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator (set to 25 °C)

-

Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

2. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 3-Chloro-5,6,7,8-tetrahydroquinoline to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume of DMSO (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a period sufficient to reach equilibrium (typically 24-48 hours). Visual confirmation of remaining solid is crucial.

-

Sample Collection: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution & Analysis: Accurately dilute the filtered saturated solution with DMSO to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample by HPLC-UV. The concentration is determined by comparing the peak area to a pre-established calibration curve of known concentrations of the compound in DMSO.

Experimental Workflow Diagram

Caption: Workflow for thermodynamic solubility determination.

Solubility in Methanol

Mechanistic Rationale for Solubility

Methanol (CH₃OH) is a polar protic solvent, meaning it can both donate and accept hydrogen bonds. Its solvent properties are distinct from DMSO.

-

Hydrogen Bonding: This is the dominant interaction. Methanol's hydroxyl (-OH) group can act as a hydrogen bond donor to the nitrogen atoms of the tetrahydroquinoline ring and as a hydrogen bond acceptor from the N-H group. This dual capability often leads to strong solvation of polar functional groups.[4]

-

Dipole-Dipole Interactions: Methanol has a significant dipole moment and will interact with the polar regions of the solute.

-

Dispersion Forces: The methyl group of methanol provides a nonpolar region for interaction with the solute's aliphatic ring.

While methanol is a strong solvent for polar compounds, its smaller nonpolar region compared to DMSO might result in a different solubility profile, particularly for molecules with significant lipophilic character.

Experimental Protocol: Thermodynamic Solubility Determination

The protocol for determining solubility in methanol is identical to that described for DMSO, with methanol replacing DMSO in all steps. It is critical to use anhydrous grade methanol to avoid influencing the solubility measurement with water.

Comparative Analysis and Data Summary

While specific experimental data for 3-Chloro-5,6,7,8-tetrahydroquinoline is not publicly available, we can construct an illustrative table based on the chemical principles discussed. It is highly probable that the compound exhibits high solubility in both solvents, with a potentially higher value in DMSO due to its exceptional solvating power for a wide range of structures.

| Solvent | Polarity Type | Key Interactions | Predicted Solubility Range |

| DMSO | Polar Aprotic | H-bond accepting, Strong dipole | Very High (>100 mg/mL) |

| Methanol | Polar Protic | H-bond donating & accepting | High (50-100 mg/mL) |

| (Note: The values presented are predictive and illustrative. They must be confirmed by experimental measurement using the protocol provided.) |

The primary determinant of any difference would likely be the balance between the solvation of the polar groups (N-H, pyridine N, C-Cl) and the nonpolar aliphatic ring. DMSO's larger structure and strong dipole may create a more favorable solvation shell around the entire molecule compared to the smaller, more structured hydrogen-bonding network of methanol.[8][9]

Visualization of Intermolecular Interactions

Caption: Key interactions with DMSO.

Caption: Key interactions with Methanol.

Conclusion

3-Chloro-5,6,7,8-tetrahydroquinoline is predicted to be highly soluble in both DMSO and methanol due to its structural features that allow for favorable dipole-dipole interactions and hydrogen bonding. DMSO is likely to be the superior solvent, capable of dissolving the compound to very high concentrations, which is advantageous for high-throughput screening and stock solution preparation. Methanol also serves as an effective solvent, suitable for various synthetic and analytical applications.

The choice between these solvents will depend on the specific application. For compound archiving and primary screening, DMSO's broad and powerful solvating capacity is ideal. For applications where a protic environment is required or where DMSO might interfere with downstream assays (e.g., some cell-based assays), methanol presents a viable alternative. This guide provides both the theoretical foundation and the practical, self-validating protocols necessary for researchers to make informed decisions and accurately quantify the solubility of this and similar compounds in their drug development workflows.

References

- Egan, D. A., et al. (2004). Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX. PubMed.

- Chem LibreTexts. (2023). Solubility of Organic Compounds. chem.libretexts.org.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. lifechemicals.com.

- Der Pharma Chemica. (n.d.). Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. derpharmachemica.com.

- Achmem. (n.d.). 3-Chloro-5,6,7,8-tetrahydroisoquinoline. achmem.com.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ntp.niehs.nih.gov.

- Wikipedia. (n.d.). Tetrahydroquinoline. en.wikipedia.org.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. scribd.com.

- Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. sciencedirect.com.

- Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- American Elements. (n.d.). 4-Chloro-5,6,7,8-tetrahydroquinoline. americanelements.com.

- ACS Omega. (2025).

- Curran, A. C. W., & Shepherd, R. G. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Royal Society of Chemistry.

- MDPI. (2006).

- RSC Publishing. (n.d.). Intermolecular interactions and solvation effects of dimethylsulfoxide on type III deep eutectic solvents. pubs.rsc.org.

- Alfa Chemistry. (n.d.). Solvent Miscibility Table. alfa-chemistry.com.

- NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-3-methyl-. webbook.nist.gov.

- Fordham Research Commons. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. fordham.edu.

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 6. achmem.com [achmem.com]

- 7. americanelements.com [americanelements.com]

- 8. Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intermolecular interactions and solvation effects of dimethylsulfoxide on type III deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Biological Versatility of 3-Substituted Tetrahydroquinoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a foundational structural motif in medicinal chemistry, celebrated for its presence in numerous natural products and its role as a "privileged scaffold" in the design of synthetic therapeutic agents.[1][2] Its conformational flexibility and the capacity for substitution at multiple positions allow for the fine-tuning of pharmacological properties. This guide delves into the diverse biological activities of THQ derivatives, with a specific focus on the profound impact of substitutions at the 3-position. These modifications are instrumental in dictating the molecule's interaction with biological targets, thereby shaping its therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[3][4][5]

This document serves as a technical resource, synthesizing field-proven insights and experimental data to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds. We will explore the causality behind experimental design, present validated protocols, and provide a comprehensive overview of the current state of research.

Core Synthetic Approaches: Forging the THQ Scaffold

The construction of the tetrahydroquinoline skeleton is a well-established area of organic synthesis, with several robust methods available for creating the core and introducing diversity. The choice of synthetic route is often dictated by the desired substitution pattern.

The Povarov reaction , a type of imino Diels-Alder reaction, is a powerful one-pot, three-component method for synthesizing THQs.[6][7] It typically involves an aniline, an aldehyde, and an electron-rich alkene, offering a direct route to complex THQ structures. Another cornerstone is the hydrogenation of quinolines , which provides a straightforward method to saturate the heterocyclic ring.[1] The strategic selection of starting materials in these reactions allows for the direct incorporation of substituents at various positions, including the crucial C3 location. For instance, the use of substituted cinnamic acids in Diels-Alder reactions can directly yield 3-carboxy-THQ derivatives, which can be further modified.[3]

Key Biological Activities: A Therapeutic Panorama

The true value of the THQ scaffold is realized through the diverse biological activities exhibited by its derivatives. The nature of the substituent at the 3-position is a critical determinant of potency and selectivity.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a formidable class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[1][8] Their mechanisms of action are often complex, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and the inhibition of key signaling pathways that are dysregulated in cancer.[5][9]

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

A significant number of cancers exhibit hyperactivation of the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival. Certain 3-substituted THQ derivatives have been identified as potent inhibitors of this pathway. By blocking key kinases like PI3K or mTOR, these compounds can effectively halt tumor progression and induce apoptosis.[1] The substituent at the 3-position often plays a pivotal role in binding to the kinase active site, with specific aryl or heterocyclic moieties enhancing inhibitory activity.

Diagram: PI3K/AKT/mTOR Signaling Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 3-substituted THQ derivative.

Table 1: In Vitro Anticancer Activity of Selected 3-Substituted THQ Derivatives

| Compound ID | 3-Position Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| THQ-A | 3-fluorophenylcarbamate | HCT-116 (Colon) | Micromolar | [9] |

| THQ-B | 2-(3,4-methylenedioxyphenyl) | PC3 (Prostate) | 31.37 | [10] |

| THQ-C | 2-(3,4-methylenedioxyphenyl) | HeLa (Cervical) | 8.3 | [10] |

| THQ-D | 4-chlorophenyl | HT29 (Colon) | Not specified | [11] |

| THQ-E | Morpholine-4-carbonyl | A549 (Lung) | 0.033 | [12] |

| THQ-F | Isoxazole hybrid | HepG2 (Liver) | 5.20 | [7] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis. Tetrahydroquinoline derivatives offer a promising avenue for the development of new antimicrobial agents with novel mechanisms of action.[3]

Mechanism of Action: Bacterial Membrane Disruption

Certain THQ derivatives, particularly those substituted with highly lipophilic and electronegative groups at the 3-position, can act as potent bactericidal agents. Studies have shown that compounds bearing pentafluorosulfanyl (SF₅) or trifluoromethyl (SCF₃) groups can effectively disrupt the integrity of bacterial cell membranes.[6][13] This physical disruption leads to leakage of cellular contents and rapid cell death, a mechanism that is less prone to the development of resistance compared to enzyme inhibition.

Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay

Caption: Standard experimental workflow for determining the MIC of a test compound.

Table 2: Antibacterial Activity of 3-Substituted THQ Derivatives

| Compound ID | 3-Position Substituent | Target Organism | MIC (µg/mL) | Reference |

| HSD1835 | SF₅-containing aryl group | S. aureus (MRSA) | 1 - 4 | [6] |

| THQ-G | SCF₃-containing aryl group | VRE faecalis | Active | [6] |

| THQ-H | Thiazoline-quinoline hybrid | S. aureus | Weak-Moderate | [14] |

| THQ-I | Varied aryl groups | K. pneumoniae | Active | [3] |

| THQ-J | Varied aryl groups | C. albicans | Active | [3] |

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's represent a significant challenge for modern medicine. The cholinergic hypothesis suggests that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[15] THQ derivatives have been investigated as inhibitors of the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][16]

Mechanism of Action: Cholinesterase Inhibition

By inhibiting AChE and BChE, 3-substituted THQs can increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The 3-position substituent is critical for fitting into the active site gorge of these enzymes. Hybrid molecules, such as those combining a THQ core with a 1,2,3-triazole moiety at the 3-position, have shown remarkable potency and selectivity, highlighting the modularity of this scaffold for designing targeted neurotherapeutics.[15]

Diagram: Mechanism of Acetylcholinesterase (AChE) Inhibition

Caption: 3-Substituted THQ derivative blocking the active site of AChE.

Table 3: In Vitro Cholinesterase Inhibition by 3-Substituted THQ Derivatives

| Compound ID | 3-Position Substituent | Target Enzyme | IC₅₀ (µM) | Reference |

| THQ-Triazole Hybrid B | 1,2,3-Triazole | AChE | Not specified | [15] |

| THQ-Triazole Hybrid C | 1,2,3-Triazole | BChE | Not specified | [15] |

| THQ-Triazole Hybrid D | 1,2,3-Triazole | AChE | 0.18 | [15] |

| Parent THQ | H | AChE | 5.5 | [15] |

| Parent THQ | H | BChE | 316 | [15] |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides methodologies for key assays used to evaluate the biological activities of tetrahydroquinoline compounds.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 3-substituted THQ test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[12][17]

Protocol 2: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test THQ compound (at 2x the highest desired concentration) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6]

Conclusion and Future Perspectives

The 1,2,3,4-tetrahydroquinoline scaffold, particularly when substituted at the 3-position, represents a remarkably versatile platform for drug discovery. The evidence clearly demonstrates that strategic modifications at this position can dramatically influence biological activity, enabling the development of potent and selective agents against cancer, microbial infections, and neurodegenerative diseases. The structure-activity relationships highlighted in this guide underscore the importance of rational design in medicinal chemistry.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Synthesizing novel libraries with diverse and unique substituents at the 3-position to explore new biological targets.

-

In Vivo Efficacy and Safety: Moving promising lead compounds from in vitro assays to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

-

Multi-Target Ligands: Leveraging the THQ scaffold to design single molecules that can modulate multiple targets, a particularly promising strategy for complex multifactorial diseases like cancer and Alzheimer's.[18]

By continuing to explore the rich chemistry and pharmacology of 3-substituted tetrahydroquinolines, the scientific community is well-positioned to translate these promising scaffolds into next-generation therapeutics.

References

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). Future Journal of Pharmaceutical Sciences. [Link]

-

SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC. National Center for Biotechnology Information. [Link]

-

View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology. [Link]

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013-05-05). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (2023-12-11). Taylor & Francis Online. [Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

-

(PDF) New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Academia.edu. [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

-

Full article: Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. (2013-04-22). Taylor & Francis Online. [Link]

-

Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. National Center for Biotechnology Information. [Link]

-

synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. International Journal of Drug Research and Technology. [Link]

-

SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Publishing. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025-02-23). MDPI. [Link]

-